molecular formula C20H20N4O2 B2429228 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one CAS No. 941997-45-1

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2429228
CAS No.: 941997-45-1
M. Wt: 348.406
InChI Key: COHAZHKQYDPFMW-UHFFFAOYSA-N
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Description

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, which is a common motif in many biologically active molecules, and an oxadiazole ring, known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23(2)16-10-8-14(9-11-16)19-21-20(26-22-19)15-12-18(25)24(13-15)17-6-4-3-5-7-17/h3-11,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAZHKQYDPFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The pyrrolidin-2-one core can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Several studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth by targeting various signaling pathways involved in cancer progression. The specific compound has shown potential in preclinical models as an anticancer agent, particularly against non-small cell lung cancer and bladder cancer when combined with immunotherapeutic agents like atezolizumab and pembrolizumab .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has indicated that oxadiazole derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The dimethylamino group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against bacterial strains .

3. Neurological Applications

Given the presence of the dimethylamino group, this compound may also be explored for its neuropharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could open avenues for developing treatments for neurological disorders such as depression or anxiety .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various oxadiazole derivatives, including the compound of interest. In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines, showing IC50 values comparable to established chemotherapeutics. Further studies are warranted to explore its mechanism of action and potential for clinical use .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, researchers synthesized several derivatives based on the oxadiazole framework. The specific compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. This suggests that further development could lead to new antimicrobial agents derived from this chemical scaffold .

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Values Reference
AnticancerNon-small cell lung cancer10 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
AntimicrobialEscherichia coli1 µg/mL
Neurological EffectsVarious neurotransmitter assaysTBD

Mechanism of Action

The mechanism by which 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one exerts its effects is largely dependent on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar reactivity in substitution reactions.

    Oxadiazole derivatives: Known for their stability and use in various applications, including as fluorescent probes and pharmaceuticals.

Uniqueness

What sets 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one apart is the combination of the pyrrolidin-2-one core with the oxadiazole ring, providing a unique scaffold that can be exploited for diverse applications in research and industry.

Biological Activity

The compound 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N4O3C_{22}H_{23}N_{4}O_{3}, with a molecular weight of approximately 393.45 g/mol. The structure features a pyrrolidinone core linked to an oxadiazole moiety and a dimethylamino-substituted phenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with the pyrrolidinone structure. The synthetic pathway often utilizes intermediates such as 4-(dimethylamino)benzaldehyde and various acylation agents.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains, including multidrug-resistant (MDR) pathogens. A study reported that certain oxadiazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 25–50 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Research has highlighted the potential anticancer properties of oxadiazole-containing compounds. A study demonstrated that derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition . The mechanism is believed to involve apoptosis induction through the activation of caspases.

Neuroprotective Effects

The dimethylamino group in the structure is known for enhancing central nervous system penetration. Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultsReference
AntimicrobialM. tuberculosisMIC = 25–50 µg/mL
AnticancerHeLa and MCF-7 cell linesIC50 = 30 µM
NeuroprotectiveIn vitro neuronal culturesIncreased cell viability

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring and the oxadiazole moiety significantly impact biological activity. For example, substituents on the phenyl group can enhance potency against specific targets while maintaining selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one, and how can reaction yields be improved?

  • Methodological Answer : Optimize synthesis using statistical design of experiments (DoE). For example, employ factorial designs to evaluate variables like reaction time, temperature, and catalyst concentration. Response surface methodology (RSM) can identify interactions between parameters. Evidence from similar oxadiazole derivatives suggests that microwave-assisted synthesis reduces reaction times while improving yields . Characterization via HPLC or LC-MS ensures purity, and kinetic studies can resolve side reactions .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm substituent positions (e.g., dimethylamino group at the 4-position of the phenyl ring) and pyrrolidin-2-one conformation.
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated in structurally related tetrahydroquinoline-oxadiazole hybrids .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to address discrepancies .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer behavior. Solvent effects should be incorporated via polarizable continuum models (PCM). For oxadiazole derivatives, studies show that electron-donating groups (e.g., dimethylamino) enhance intramolecular charge transfer, which can be validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or off-target interactions. Conduct dose-response curves across multiple cell lines and validate target engagement via techniques like thermal shift assays or SPR. For example, if the compound’s predicted kinase inhibition is not observed, check for metabolite interference using LC-MS/MS . Cross-disciplinary collaboration (e.g., molecular dynamics simulations) can identify conformational changes affecting binding .

Q. What strategies are recommended for studying the heterocyclic interactions of the 1,2,4-oxadiazole moiety in this compound?

  • Methodological Answer : Use X-ray crystallography to map π-π stacking or hydrogen-bonding interactions in co-crystals with biological targets (e.g., enzymes). Synchrotron radiation improves resolution for weak interactions. For dynamic behavior, employ time-resolved fluorescence or stopped-flow spectroscopy. Comparative studies with oxadiazole analogs (e.g., 3-phenyl-5-thienyl derivatives) can isolate electronic effects .

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for hydrolysis, photolysis, and biodegradation testing. Use LC-MS to track degradation products and isotopic labeling (e.g., ¹⁴C) to monitor mineralization. Computational tools like EPI Suite predict persistence and bioaccumulation. For aquatic toxicity, perform acute/chronic assays with Daphnia magna or algae, referencing DOE atmospheric chemistry protocols for pollutant fate analysis .

Q. What advanced techniques are needed to probe the compound’s in vivo pharmacokinetics?

  • Methodological Answer : Use radiolabeled analogs for biodistribution studies (e.g., ³H or ¹⁴C). Microdialysis can measure free concentrations in tissues. For metabolite identification, combine high-resolution mass spectrometry (HRMS) with in silico tools (e.g., Meteor Nexus). Address species-specific metabolism by comparing rodent and human liver microsomes .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate experimental results with orthogonal methods. For instance, if NMR and X-ray data conflict, re-examine sample purity or crystal packing effects .
  • Safety Protocols : Adhere to chemical hygiene plans (e.g., PPE, fume hoods) for handling reactive intermediates. Courses like CHEM 4206 emphasize advanced lab safety for oxadiazole synthesis .
  • Open Science : Share synthetic procedures and spectral data via platforms like PubChem or ICReDD’s reaction design databases to accelerate collaborative research .

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